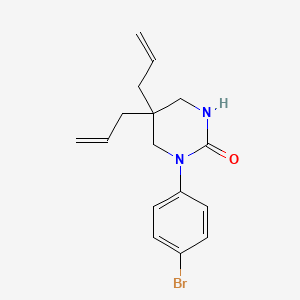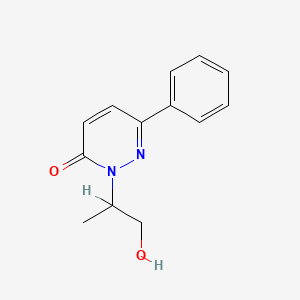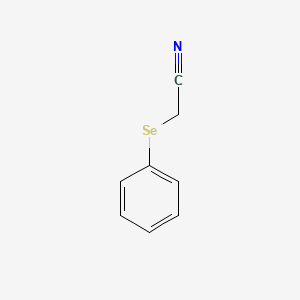
Acetonitrile, (phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, (phenylseleno)- is an organoselenium compound characterized by the presence of a phenylseleno group attached to the acetonitrile molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, (phenylseleno)- typically involves the reaction of acetonitrile with phenylselenyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CN} + \text{PhSeCl} \rightarrow \text{CH}_3\text{CNSePh} + \text{HCl} ]
In this reaction, acetonitrile (CH₃CN) reacts with phenylselenyl chloride (PhSeCl) to form acetonitrile, (phenylseleno)- (CH₃CNSePh) and hydrochloric acid (HCl) as a byproduct.
Industrial Production Methods
Industrial production of acetonitrile, (phenylseleno)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of high-purity acetonitrile, (phenylseleno)-.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, (phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylseleno group to selenide.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetonitrile, (phenylseleno)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Acetonitrile, (phenylseleno)- is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetonitrile, (phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular pathways and exert biological effects, such as antioxidant activity and inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: The parent compound without the phenylseleno group.
Phenylselenyl Chloride: A reagent used in the synthesis of acetonitrile, (phenylseleno)-.
Selenocysteine: An amino acid containing selenium, known for its role in biological systems.
Uniqueness
Acetonitrile, (phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and biological research.
Propriétés
Numéro CAS |
33695-47-5 |
|---|---|
Formule moléculaire |
C8H7NSe |
Poids moléculaire |
196.12 g/mol |
Nom IUPAC |
2-phenylselanylacetonitrile |
InChI |
InChI=1S/C8H7NSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 |
Clé InChI |
JQHNKMBHJPUBKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


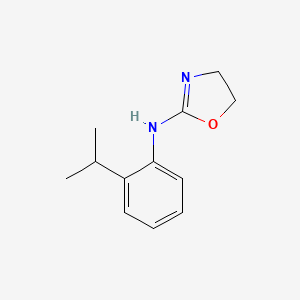
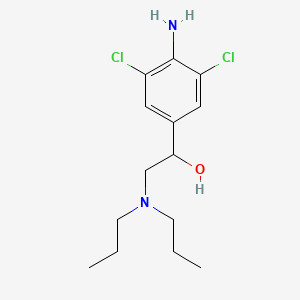
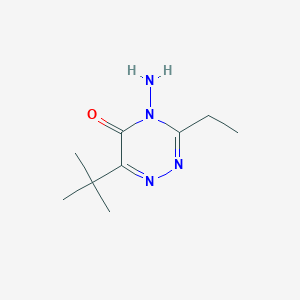
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)

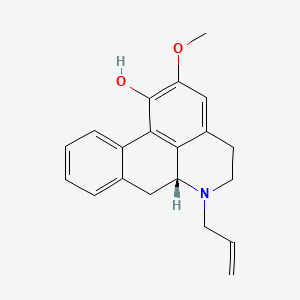


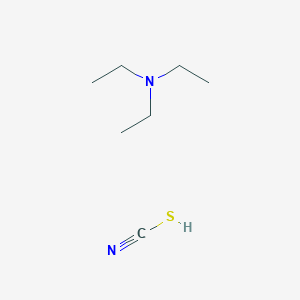

![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
